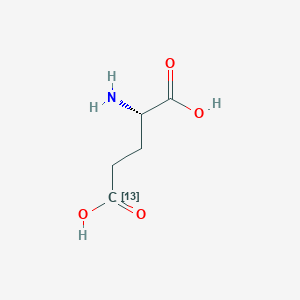

L-Glutamic acid-5-13C

Vue d'ensemble

Description

L-Glutamic acid-5-13C is a stable isotope of the amino acid glutamic acid . It is chemically stable and has a C/N mole ratio of 5, which is close to that of many natural biological materials, such as blood and animal tissue .

Synthesis Analysis

L-Glutamic acid-5-13C is synthesized from glutamic acid and ammonia . The 13C isotope is employed to investigate the metabolism of glutamic acid and its involvement in various biochemical pathways . It is also utilized to explore the influence of glutamic acid on gene expression regulation and protein synthesis .

Molecular Structure Analysis

The molecular formula of L-Glutamic acid-5-13C is C4(13C)H9NO4 . Its molecular weight is 148.12 g/mol .

Chemical Reactions Analysis

L-Glutamic acid-5-13C is involved in many metabolic processes . It is an excitatory transmitter and an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA) . It shows a direct activating effect on the release of DA from dopaminergic terminals .

Applications De Recherche Scientifique

1. Metabolic Engineering and Flux Analysis

L-Glutamic acid-5-13C plays a crucial role in metabolic engineering. For example, Corynebacterium glutamicum, used for large-scale amino acid production, employs 13C-labeled L-glutamic acid for metabolic flux analysis. This approach is essential for understanding and enhancing the production of amino acids like lysine and glutamate, particularly in industrial fermentation processes (Drysch et al., 2003). Similarly, 13C-labeled L-glutamic acid is instrumental in assessing metabolic fluxes in different contexts, such as in the brain or during specific biological processes, offering insights into complex biochemical pathways (Xin et al., 2015).

2. Reference Materials for Isotopic Measurements

13C-labeled L-glutamic acid is used as a reference material in isotopic measurements. For example, two L-glutamic acid reference materials with different 13C and 15N abundances have been prepared for this purpose, aiding in the calibration of laboratory reference materials and the quantitative analysis of biological materials (Qi et al., 2003).

3. Advancements in Biomedical Imaging

In biomedical imaging, specifically in magnetic resonance spectroscopy (MRS), 13C-labeled L-glutamic acid enhances the detection and analysis of metabolic activities in cells and tissues. For instance, [5-13C-4-2H2]-L-glutamine, derived from L-glutamic acid, has been used in hyperpolarized MRS imaging to study glutamine metabolism in tumor cells, providing valuable insights into cancer cell metabolism (Qu et al., 2011).

4. Understanding Cellular and Organismal Metabolism

13C-labeled L-glutamic acid is instrumental in understanding various aspects of cellular and organismal metabolism. It has been used to study the roles of anaplerotic pathways in amino acid overproduction in Corynebacterium glutamicum, contributing to the broader understanding of microbial metabolism and its applications in biotechnology (Shirai et al., 2007).

Mécanisme D'action

L-Glutamic acid-5-13C activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino(513C)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-MYXYCAHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718658 | |

| Record name | L-(5-~13~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Glutamic acid-5-13C | |

CAS RN |

81202-00-8 | |

| Record name | L-(5-~13~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

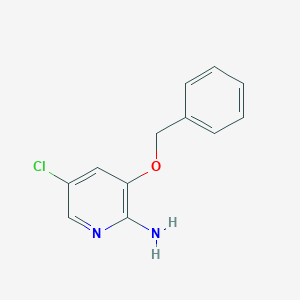

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3331312.png)

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride](/img/structure/B3331354.png)